molecular formula C16H21F3N2O2S B6446490 N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2548997-44-8

N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide

Cat. No.: B6446490
CAS No.: 2548997-44-8
M. Wt: 362.4 g/mol
InChI Key: XTRHBYVJBRUSSP-UHFFFAOYSA-N
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Description

N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is a complex organic compound that features a trifluoromethyl group, a piperidine ring, and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the trifluoromethyl group and the cyclopropanesulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of trifluoromethyl groups on biological activity.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring and cyclopropanesulfonamide moiety contribute to its overall stability and bioactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide: This compound is unique due to its combination of functional groups and structural features.

    Other Trifluoromethyl-Containing Compounds: These compounds share the trifluoromethyl group but may differ in other structural aspects.

    Piperidine Derivatives: These compounds contain the piperidine ring but may lack the trifluoromethyl group or cyclopropanesulfonamide moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperidine ring and cyclopropanesulfonamide moiety contribute to its overall bioactivity and selectivity.

Properties

IUPAC Name

N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2S/c17-16(18,19)15-6-2-1-4-12(15)10-21-9-3-5-13(11-21)20-24(22,23)14-7-8-14/h1-2,4,6,13-14,20H,3,5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRHBYVJBRUSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2C(F)(F)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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